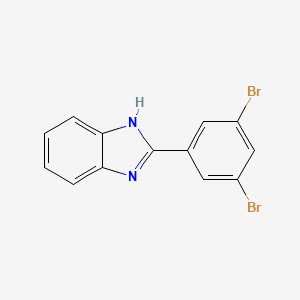
2-(3,5-dibromophenyl)-1H-Benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dibromophenyl)-1H-Benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromophenyl)-1H-Benzimidazole typically involves the condensation of o-phenylenediamine with 3,5-dibromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromophenyl)-1H-Benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced benzimidazole derivatives.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
2-(3,5-dibromophenyl)-1H-Benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in the development of new chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromophenyl)-1H-Benzimidazole involves its interaction with various molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . The presence of bromine atoms enhances the compound’s ability to interact with specific enzymes and proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dichlorophenyl)-1H-Benzimidazole: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-difluorophenyl)-1H-Benzimidazole: Contains fluorine atoms, which can alter the compound’s reactivity and biological activity.
2-(3,5-dimethylphenyl)-1H-Benzimidazole: Methyl groups replace the bromine atoms, affecting the compound’s steric and electronic properties.
Uniqueness
2-(3,5-dibromophenyl)-1H-Benzimidazole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold for the development of new drugs and materials.
Properties
Molecular Formula |
C13H8Br2N2 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
2-(3,5-dibromophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Br2N2/c14-9-5-8(6-10(15)7-9)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChI Key |
DQTATYHCERQJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



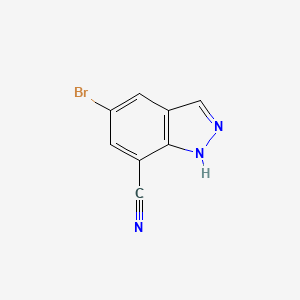
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
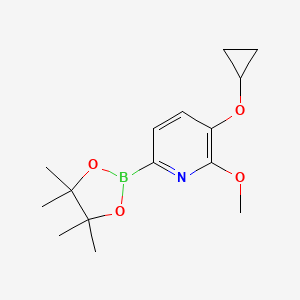
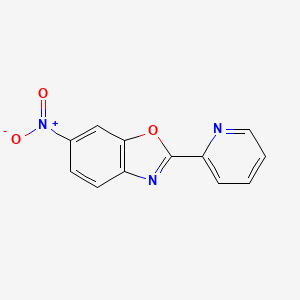
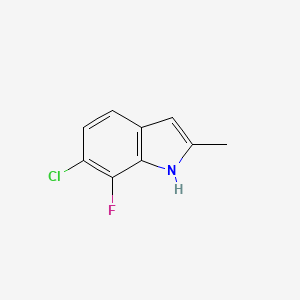
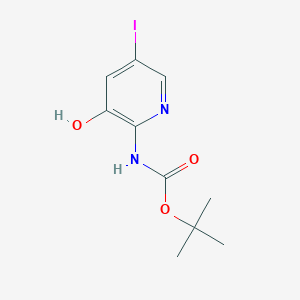
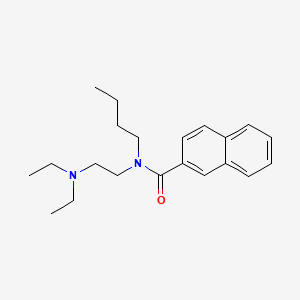
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
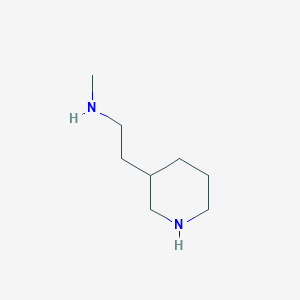

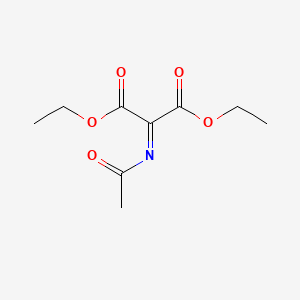
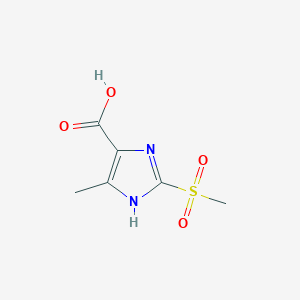
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
